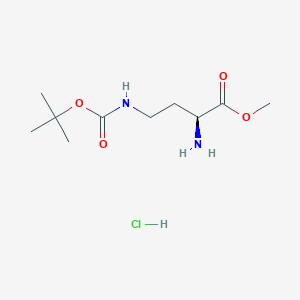

(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride

説明

(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride is a compound commonly used in organic synthesis and peptide chemistry. It is a derivative of amino acids, specifically designed to protect the amino group during chemical reactions. The tert-butoxycarbonyl group serves as a protecting group, which can be removed under specific conditions to reveal the free amino group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Esterification: The carboxylic acid group is then esterified using methanol and a catalyst like sulfuric acid.

Formation of Hydrochloride Salt: The final step involves the conversion of the free amine into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

化学反応の分析

Types of Reactions

(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride undergoes several types of chemical reactions:

Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide bonds.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Substitution: Carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide), coupling reagents (e.g., N-hydroxysuccinimide).

Hydrolysis: Aqueous sodium hydroxide, hydrochloric acid.

Major Products Formed

Deprotection: Free amino acid.

Substitution: Peptide bonds, amides.

Hydrolysis: Free carboxylic acid.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C10H21ClN2O4

- Molecular Weight : 268.74 g/mol

- IUPAC Name : methyl (2S)-2-amino-4-[(tert-butoxycarbonyl)amino]butanoate; hydrochloride

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is essential for stabilizing the amino group during chemical reactions, making it suitable for further modifications in synthetic pathways.

Pharmaceutical Applications

-

Pharmaceutical Intermediates :

- (S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of diverse functional groups, facilitating the development of new drug candidates. For example, it can be utilized in the synthesis of peptide-based therapeutics where amino acid building blocks are essential .

- Nicotinamide N-Methyltransferase Inhibition :

- Radiopharmaceuticals :

Case Study: NNMT Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits a dose-dependent inhibitory effect on cell proliferation via NNMT inhibition. The half-maximal inhibitory concentration was found to be 1.41 μM, indicating strong biological activity .

Synthesis Pathways

The compound can be synthesized through various methods involving the protection of amino groups and subsequent coupling reactions. A notable method includes the use of tert-butoxycarbonyl chloride to protect the amino group during synthesis, followed by methylation to achieve the desired product .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Intermediates | Used in drug synthesis | Essential for peptide-based drugs |

| NNMT Inhibition | Potential cancer therapeutic | Dose-dependent inhibition observed |

| Radiopharmaceuticals | Used for imaging in oncology | Effective as a radiolabeled amino acid |

作用機序

The compound acts primarily as a protecting group for amino acids. The tert-butoxycarbonyl group prevents unwanted reactions at the amino site during synthesis. Upon deprotection, the free amino group can participate in further reactions, allowing for the stepwise construction of complex molecules.

類似化合物との比較

Similar Compounds

- (S)-Methyl 2-amino-4-((benzyloxycarbonyl)amino)butanoate hydrochloride

- (S)-Methyl 2-amino-4-((fluorenylmethoxycarbonyl)amino)butanoate hydrochloride

Uniqueness

(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride is unique due to the stability and ease of removal of the tert-butoxycarbonyl group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial.

生物活性

(S)-Methyl 2-amino-4-((tert-butoxycarbonyl)amino)butanoate hydrochloride, with the CAS number 3350-15-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

The compound is a derivative of amino acids and exhibits properties that may influence various biological pathways. Its mechanism of action is primarily related to its role as a substrate or inhibitor in enzymatic reactions involving amino acid metabolism and protein synthesis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds in this class have shown MIC values ranging from 0.5 to 8 μg/mL against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium species .

Anticancer Activity

Preliminary research indicates that derivatives of this compound may possess anticancer properties:

- Cell Proliferation Inhibition : Some related compounds displayed IC50 values as low as 0.126 μM against cancer cell lines, indicating potent inhibitory effects on tumor growth .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

| Parameter | Value |

|---|---|

| Cmax | 592 ± 62 mg/mL |

| Half-life (t1/2) | >12 hours |

| Bioavailability | Moderate |

These parameters suggest that the compound has favorable pharmacokinetic properties for potential therapeutic applications .

Case Studies

- Study on Antimicrobial Efficacy :

- A study evaluated the efficacy of this compound against clinical isolates of resistant bacteria. The results indicated significant activity with MIC values comparable to existing antibiotics.

- In Vivo Toxicity Assessment :

特性

IUPAC Name |

methyl (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETISTBVDHNRBD-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647775 | |

| Record name | Methyl (2S)-2-amino-4-[(tert-butoxycarbonyl)amino]butanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3350-15-0 | |

| Record name | Methyl (2S)-2-amino-4-[(tert-butoxycarbonyl)amino]butanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。